

Nazartinib classic EGFR mutations efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nazartinib

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Clinical Efficacy and Safety Data

The table below summarizes key efficacy and safety findings for **Nazartinib** and Osimertinib from recent clinical studies.

TKI (Generation)	Trial / Phase	Patient Population	ORR (Blinded Independent Review)	Median PFS	Common Adverse Events (≥25%, All Grades)
Nazartinib (3rd)	Phase 2, Single-Arm [1]	Treatment-naive, EGFR-mutant (e.g., L858R, ex19del) advanced NSCLC	69% (95% CI, 53-82)	18 months (95% CI, 15-NE)	Diarrhea (47%), maculopapular rash (38%), pyrexia (29%), cough (27%), stomatitis (27%) [1]
Osimertinib (3rd)	FLAURA / Phase 3 [2]	Treatment-naive, EGFR-mutant advanced NSCLC	Not explicitly stated in source	18.9 months	Generally well-tolerated; main toxicities are GI, cutaneous, hepatotoxicity; ECG

TKI (Generation)	Trial / Phase	Patient Population	ORR (Blinded Independent Review)	Median PFS	Common Adverse Events ($\geq 25\%$, All Grades)
					monitoring for QT prolongation [2]
Nazartinib (3rd)	Phase 2 (Subgroup) [1]	With baseline brain metastases (n=18)	67% (95% CI, 41-87)	17 months (95% CI, 11-21)	(Same as overall population)
Osimertinib (3rd)	FLAURA (Subgroup) [2]	With brain metastases	Not explicitly stated in source	Better PFS than comparator (1st gen TKI)	(Same as overall population)

Preclinical Efficacy Across EGFR Mutations

An *in vitro* study directly compared the potency of **Nazartinib** and Osimertinib across various EGFR mutations using engineered Ba/F3 cell lines. The 50% inhibitory concentration (IC50) values are summarized below, with lower values indicating higher drug potency [3].

EGFR Mutation Type	Specific Mutation	Nazartinib (nM)	Osimertinib (nM)	Most Potent TKI in Preclinical Study
Classic	Exon 19 deletion	~10	~1	Afatinib > Osimertinib > Nazartinib \approx Erlotinib [3]
Classic	L858R	~10	~1	Afatinib > Osimertinib > Nazartinib \approx Erlotinib [3]
T790M Resistant	Ex19del + T790M	~10	~5	Osimertinib, Nazartinib, Afatinib [3]

EGFR Mutation Type	Specific Mutation	Nazartinib (nM)	Osimertinib (nM)	Most Potent TKI in Preclinical Study
T790M Resistant	L858R + T790M	~10	~5	Osimertinib, Nazartinib, Afatinib [3]
Uncommon	G719S	>1000	>1000	Afatinib [3]
Uncommon	L861Q	~100	~100	Afatinib [3]
Uncommon + T790M	G719S + T790M	~100	~100	Osimertinib, Nazartinib [3]
Uncommon + T790M	L861Q + T790M	~100	~100	Osimertinib, Nazartinib [3]
Exon 20 Insertion	Various (e.g., D770_V771dupSVD)	~7-190 (EC50) [3]	Potent for some subtypes [3]	Osimertinib and Nazartinib showed similar efficacy [3]

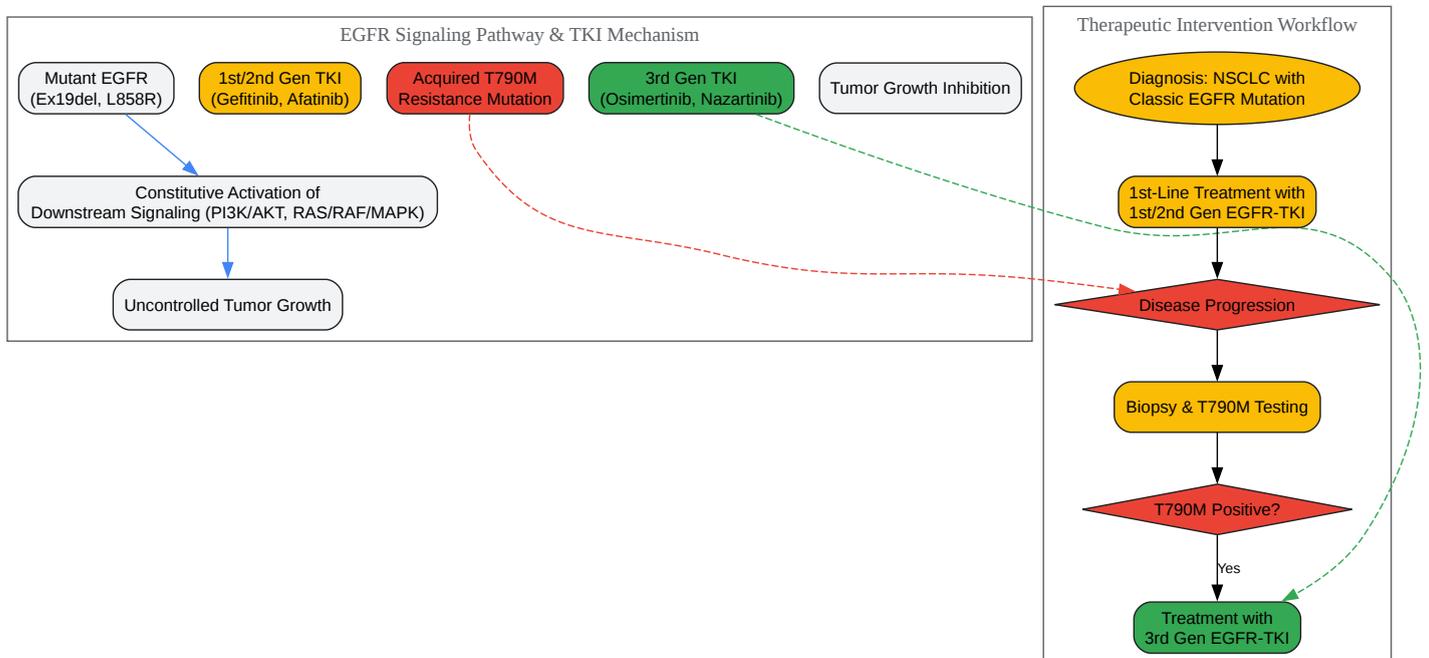
Detailed Experimental Protocols

To help you evaluate the data, here are the methodologies from the key studies cited.

- **Phase 2 Clinical Trial of Nazartinib (NCT02108964) [1]:** This was a **single-arm, open-label, global study**. Treatment-naïve adult patients with stage IIIB/IV NSCLC harboring EGFR-activating mutations (e.g., L858R, ex19del) received oral **Nazartinib** 150 mg once daily. The primary endpoint was **Blinded Independent Review Committee (BIRC)-assessed Overall Response Rate (ORR) per RECIST 1.1**. Progression-free survival (PFS), overall survival (OS), and safety were also evaluated.
- ***In Vitro* Preclinical Comparison [3]:** **The study established stable EGFR-expressing Ba/F3 cell lines** transduced with clinically relevant mutant EGFRs. Cell viability and drug sensitivity to various EGFR-TKIs (Erlotinib, Afatinib, Osimertinib, **Nazartinib**) were determined using **MTS assays**, which measure metabolic activity as a proxy for cell proliferation. The **IC50 (half-maximal inhibitory concentration)** was calculated for each drug and mutation. The **therapeutic window** was estimated by comparing IC50 values against mutant versus wild-type EGFR.

Mechanism of Action and Logical Workflow

The following diagram illustrates the mechanism of third-generation EGFR TKIs and the logical workflow for targeting resistant mutations.



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Interpretation and Key Takeaways

- **Clinical Efficacy appears Comparable:** In treatment-naive patients, **Nazartinib** demonstrated promising efficacy with an ORR of 69% and median PFS of 18 months, which is similar to the established benchmark of Osimertinib (PFS of 18.9 months in the FLAURA trial) [1] [2].
- **Potency Differences may not translate to Clinical Outcome:** Preclinical data suggests Osimertinib has lower IC50 values (greater potency) against classic and T790M-mutant EGFR compared to **Nazartinib** [3]. However, the clinical significance of this *in vitro* difference is unclear, as the clinical PFS results are similar.
- **Activity in the Brain is Crucial:** Both drugs show clinically meaningful activity against brain metastases, a common complication in NSCLC [1] [2].
- **Mutation-Specific Sensitivity is Critical:** The preclinical data highlights that the efficacy of all EGFR-TKIs is highly mutation-dependent. **Uncommon mutations** (G719S, L861Q) and **exon 20 insertions** show distinct sensitivity profiles, underscoring the need for comprehensive genetic testing to guide therapy [3].

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To cite this document: Smolecule. [Nazartinib classic EGFR mutations efficacy comparison]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b547951#nazartinib-classic-egfr-mutations-efficacy-comparison]

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